N-(cyclopropylmethyl)cyclopropanamine
Overview
Description
N-(cyclopropylmethyl)cyclopropanamine is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.185 Da and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for N-(cyclopropylmethyl)cyclopropanamine is 1S/C7H13N/c1-2-6(1)5-8-7-3-4-7/h6-8H,1-5H2 . This indicates that the molecule consists of a cyclopropane ring with a cyclopropylmethyl group attached to a nitrogen atom .Physical And Chemical Properties Analysis
N-(cyclopropylmethyl)cyclopropanamine has a molecular weight of 111.19 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Cyclopropylamine Chemistry and Catalysis
- Cyclopropenimine-catalyzed Enantioselective Mannich Reactions : Cyclopropenimine catalysts have demonstrated significant efficacy in catalyzing Mannich reactions between glycine imines and N-Boc-aldimines, showcasing the potential of cyclopropylamine derivatives in synthetic organic chemistry to produce derivatives with high enantio- and diastereocontrol (Bandar & Lambert, 2013).
Therapeutic Research Applications
- LSD1 Inhibitors for CNS Disorders : Functionalized cyclopropanamine compounds have been explored as inhibitors of lysine-specific demethylase 1 (LSD1), showing promise as novel therapeutic agents for a range of central nervous system disorders, including schizophrenia and Alzheimer's disease (Blass, 2016).
Material Science Applications
- Plasma Polymerized Poly(methyl methacrylate) Thin Films : Cyclopropylamine-modified plasma polymerised poly(methyl methacrylate) (PMMA) thin films have been fabricated and studied for their microstructure, surface morphology, and cellular viability, highlighting the utility of cyclopropylamine derivatives in biomedical engineering and material science (Chan et al., 2017).
Synthetic Organic Chemistry
- Stereoselective Synthesis of Cyclopropylamines : Research on copper-catalyzed aminoboration of methylenecyclopropanes has provided access to (borylmethyl)cyclopropylamines with high regio- and diastereoselectivity, underscoring the versatility of cyclopropylamines in the synthesis of potential antidepressants and other therapeutic agents (Sakae et al., 2014).
Drug Discovery and Design
- Kappa Opioid Receptor Agonists : N-cyclopropylmethyl derivatives have been investigated for their role as kappa opioid receptor agonists, showcasing the potential for the development of effective analgesics with reduced central nervous system side effects, providing a promising avenue for pain management (Xiao et al., 2019).
Safety And Hazards
N-(cyclopropylmethyl)cyclopropanamine is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N-(cyclopropylmethyl)cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(1)5-8-7-3-4-7/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPQMTYUTVPOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655643 | |
Record name | N-(Cyclopropylmethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)cyclopropanamine | |
CAS RN |
215522-80-8 | |
Record name | N-(Cyclopropylmethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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